p-Chlorophenyl allyl ether

Vue d'ensemble

Description

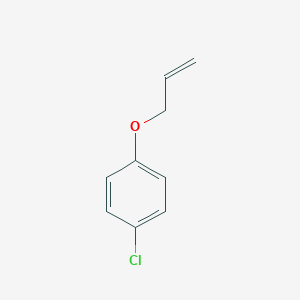

p-Chlorophenyl allyl ether is an organic compound that belongs to the class of phenyl ethers It is characterized by the presence of a chlorophenyl group attached to an allyl ether moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of p-chlorophenyl allyl ether can be achieved through several methods. One common approach involves the reaction of p-chlorophenol with allyl bromide in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in an organic solvent like acetone or dimethylformamide. The general reaction scheme is as follows:

p-Chlorophenol+Allyl Bromide→p-Chlorophenyl Allyl Ether+Potassium Bromide

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as phase-transfer catalysts can be employed to facilitate the reaction and improve the overall process economics.

Analyse Des Réactions Chimiques

Types of Reactions: p-Chlorophenyl allyl ether undergoes various chemical reactions, including:

Oxidation: The allyl group can be oxidized to form corresponding epoxides or aldehydes.

Reduction: The compound can be reduced to form p-chlorophenyl propyl ether.

Substitution: The ether linkage can be cleaved under acidic or basic conditions to yield p-chlorophenol and allyl alcohol.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Catalytic hydrogenation using palladium on carbon is a common method.

Substitution: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed.

Major Products Formed:

Oxidation: Epoxides, aldehydes.

Reduction: p-Chlorophenyl propyl ether.

Substitution: p-Chlorophenol, allyl alcohol.

Applications De Recherche Scientifique

Organic Synthesis

Claisen Rearrangement

One of the primary applications of p-chlorophenyl allyl ether is in the Claisen rearrangement, a reaction that converts allyl aryl ethers into o-allyl phenols. This transformation is significant for synthesizing complex organic molecules and natural products. A notable study demonstrated that zinc-catalyzed Claisen rearrangements of allyl aryl ethers, including this compound, yield high-purity o-allylated phenols efficiently. The reaction conditions were optimized to achieve excellent yields (up to 80%) at relatively mild temperatures (55 °C) with recyclable zinc powder as a catalyst .

Intermediate for Fine Chemicals

this compound serves as an intermediate in the synthesis of various fine chemicals. Its conversion to allyl phenols through Claisen rearrangement allows for the production of compounds useful in pharmaceuticals and agrochemicals. This process can be conducted without organic solvents, enhancing its industrial applicability by reducing environmental impact .

Material Science

Dielectric Properties

Research has indicated that this compound exhibits interesting dielectric properties, making it suitable for applications in electronic materials. Studies on dielectric relaxation behavior show that this compound can be utilized in formulating dielectric fluids and insulating materials due to its stability and performance under varying electrical conditions .

Medicinal Chemistry

Potential Antimicrobial Activity

this compound has been investigated for its potential antimicrobial properties. Preliminary studies suggest that derivatives of this compound may exhibit activity against certain bacterial strains, making it a candidate for further exploration in drug development . The structural features of this compound contribute to its biological activity, providing a basis for designing new antimicrobial agents.

Summary of Key Findings

Case Studies

-

Zinc-Catalyzed Claisen Rearrangement

In a controlled study, this compound was subjected to zinc-catalyzed Claisen rearrangement, yielding o-allyl phenols with high purity. The process demonstrated the feasibility of using recyclable catalysts, which is economically advantageous and environmentally friendly . -

Dielectric Behavior Analysis

A comprehensive study on the dielectric properties of this compound revealed its potential as a dielectric fluid in electronic applications. The research highlighted its stability and performance metrics under varying temperature and frequency conditions, supporting its use in advanced material formulations .

Mécanisme D'action

The mechanism of action of p-chlorophenyl allyl ether in chemical reactions typically involves the activation of the ether linkage, followed by nucleophilic attack or electrophilic addition. The molecular targets and pathways depend on the specific reaction conditions and reagents used. For example, in oxidation reactions, the allyl group is activated by the oxidizing agent, leading to the formation of epoxides or aldehydes.

Comparaison Avec Des Composés Similaires

- p-Chlorophenyl methyl ether

- p-Chlorophenyl ethyl ether

- p-Chlorophenyl propyl ether

Comparison: p-Chlorophenyl allyl ether is unique due to the presence of the allyl group, which imparts distinct reactivity compared to its methyl, ethyl, and propyl counterparts. The allyl group allows for additional synthetic transformations, such as epoxidation and Claisen rearrangement, which are not possible with the simpler alkyl ethers.

Activité Biologique

p-Chlorophenyl allyl ether (C9H9ClO) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article reviews the biological activity of this compound, including its antibacterial, anticancer, and toxicological properties, supported by data tables and relevant case studies.

This compound is characterized by the presence of a chlorophenyl group attached to an allyl ether moiety. Its chemical structure can influence its biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C9H9ClO |

| Molecular Weight | 172.62 g/mol |

| Boiling Point | 245 °C |

| Solubility | Soluble in organic solvents |

1. Antibacterial Activity

Recent studies have indicated that derivatives of this compound exhibit significant antibacterial properties. For instance, related compounds have shown enhanced antibacterial activity against Staphylococcus aureus, with some derivatives being 64 times more effective than their parent compounds .

Mechanism of Action:

The increased hydrophobicity of these compounds may facilitate their penetration through bacterial cell walls, thereby enhancing their efficacy .

2. Anticancer Activity

This compound has been investigated for its cytotoxic effects on various cancer cell lines. A study focused on the semi-synthetic derivative, allyl ether mansonone G (MG7), which demonstrated potent cytotoxicity against colorectal cancer cells (HCT-116 and HT-29) while being less toxic to normal cells .

Key Findings:

- MG7 inhibited cell viability in a concentration-dependent manner.

- The IC50 value for MG7 on HCT-116 cells was approximately 22.07 µM, indicating significant potency against cancer cells compared to normal fibroblast cells .

- The compound induced reactive oxygen species (ROS) generation, leading to apoptosis in cancer cells.

Table: Cytotoxicity of MG7 on Cancer Cells

| Cell Line | IC50 (µM) | Effect on Normal Cells |

|---|---|---|

| HCT-116 | 22.07 ± 1.10 | Less toxic |

| HT-29 | Varies | Less toxic |

3. Toxicological Profile

The toxicological aspects of this compound have been explored through various studies. It is essential to understand both the therapeutic potential and the risks associated with exposure.

Health Effects:

- Acute Toxicity: Limited data suggest potential neurotoxic effects upon exposure.

- Chronic Exposure: Long-term effects are not well documented but may include systemic toxicity based on structural analogs .

Table: Summary of Toxicological Data

| Exposure Route | Observed Effects |

|---|---|

| Inhalation | Potential neurotoxic effects |

| Oral | Limited data; systemic effects possible |

| Dermal | Irritation; further studies needed |

Case Studies

Several case studies have highlighted the biological activities of this compound and its derivatives:

- Antibacterial Efficacy Study: A study demonstrated that modifications to the alkyl chain length in ether analogs significantly increased antibacterial activity against Staphylococcus aureus .

- Cytotoxicity in Cancer Research: Research involving MG7 showed its effectiveness against colorectal cancer cell lines, emphasizing its potential as a lead compound for further anticancer drug development .

Propriétés

IUPAC Name |

1-chloro-4-prop-2-enoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO/c1-2-7-11-9-5-3-8(10)4-6-9/h2-6H,1,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWXDOKLIYYAHJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50292953 | |

| Record name | p-Chlorophenyl allyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50292953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13997-70-1 | |

| Record name | 1-Chloro-4-(2-propen-1-yloxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13997-70-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Chlorophenyl allyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013997701 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Chlorophenyl allyl ether | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86572 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Chlorophenyl allyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50292953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is dielectric relaxation and why is it important to study in compounds like p-chlorophenyl allyl ether?

A1: Dielectric relaxation refers to the time it takes for molecules to reorient themselves in response to an applied electric field []. Studying this property in compounds like this compound helps us understand how its molecular structure and dipole moment relate to its interactions with electromagnetic waves. This information can be valuable in various applications, such as designing materials with specific dielectric properties for use in electronics or telecommunications.

Q2: The research mentions "a variety of modes of re-orientation of molecular dipoles". What does this mean for a molecule like this compound?

A2: this compound has different parts within its molecular structure that can move and rotate relative to each other. This means the molecule can reorient itself in multiple ways when an electric field is applied []. Understanding these different modes of reorientation can provide insights into the flexibility and overall behavior of the molecule in different environments.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.